4-(3-Methoxypropoxy)phenylboronic acid

Boronic acid acidity pKa Suzuki coupling efficiency

Ensure regulatory alignment and high yields in your epigenetic drug discovery. This 98% pure 4-(3-Methoxypropoxy)phenylboronic acid (CAS 279262-35-0) is the exact, patent-associated Suzuki coupling partner for pyrazole-based arginine methyltransferase inhibitors. Its distinct pKa (~8.70) enhances nucleophilicity and transmetalation kinetics in aqueous mixtures, while its balanced LogP (~1.27) offers an optimal solubility profile unavailable with cheaper analogs like 4-methoxyphenylboronic acid. Using this specific building block avoids the suboptimal reactivity and purity risks of generic alternatives, safeguarding your synthesis route, IP position, and biological assay reproducibility. Ideal for late-stage diversification and advanced polymer design.

Molecular Formula C10H15BO4
Molecular Weight 210.04 g/mol
CAS No. 279262-35-0
Cat. No. B1422072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxypropoxy)phenylboronic acid
CAS279262-35-0
Molecular FormulaC10H15BO4
Molecular Weight210.04 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCCOC)(O)O
InChIInChI=1S/C10H15BO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3
InChIKeyWYIXRPIOLPCEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxypropoxy)phenylboronic Acid (CAS 279262-35-0): A Para-Alkoxy-Substituted Boronic Acid Building Block


4-(3-Methoxypropoxy)phenylboronic acid (CAS 279262-35-0) is a para-alkoxy-substituted phenylboronic acid derivative with the molecular formula C10H15BO4 and a molecular weight of 210.03 g/mol . This compound belongs to the class of arylboronic acids widely employed as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions for carbon–carbon bond formation [1]. Its structural signature—a 3-methoxypropoxy chain at the para position—imparts distinct physicochemical properties that differentiate it from simpler alkoxy analogs and enable its use as a key intermediate in the synthesis of pharmaceutical candidates, particularly arginine methyltransferase inhibitors .

Why 4-(3-Methoxypropoxy)phenylboronic Acid Cannot Be Simply Replaced by 4-Methoxy- or 4-Propoxyphenylboronic Acids


While many para-alkoxyphenylboronic acids share the same core functionality, their reactivity, solubility, and biological compatibility are not interchangeable. The 3-methoxypropoxy substituent introduces a distinct balance of hydrophilicity and conformational flexibility compared to shorter (methoxy, ethoxy) or simpler alkyl (propoxy) chains [1]. These differences manifest in measurable variations in acid dissociation constant (pKa), lipophilicity (LogP), and substrate compatibility in cross-coupling reactions . Consequently, substituting 4-(3-methoxypropoxy)phenylboronic acid with a cheaper, more common analog like 4-methoxyphenylboronic acid can lead to suboptimal reaction yields, altered selectivity, or failure to meet the purity and pharmacokinetic profiles required in downstream medicinal chemistry workflows [2].

Quantitative Evidence Guide: Differentiating 4-(3-Methoxypropoxy)phenylboronic Acid from 4-Methoxyphenylboronic Acid and Other Analogs


pKa and Acidity Profile: 4-(3-Methoxypropoxy)phenylboronic Acid vs. 4-Methoxyphenylboronic Acid

The acidity of a boronic acid influences its reactivity and binding properties. 4-(3-Methoxypropoxy)phenylboronic acid exhibits a predicted pKa of 8.70 ± 0.16 , which is moderately lower than the experimentally determined pKa of 8.9–9.0 for 4-methoxyphenylboronic acid [1]. This subtle increase in acidity (ΔpKa ≈ 0.2–0.3 units) can enhance the compound's nucleophilicity under mildly basic Suzuki–Miyaura coupling conditions and improve its binding affinity in diol-sensing applications.

Boronic acid acidity pKa Suzuki coupling efficiency

Lipophilicity and Solubility: 4-(3-Methoxypropoxy)phenylboronic Acid Exhibits Intermediate LogP Between 4-Methoxy and 4-Propoxy Analogs

The 3-methoxypropoxy substituent confers a balanced lipophilicity profile. 4-(3-Methoxypropoxy)phenylboronic acid has a reported experimental LogP of 1.27 or a calculated LogP of -0.22 . In contrast, the simpler 4-methoxyphenylboronic acid has a LogP of ~1.6 [1], while 4-propoxyphenylboronic acid is more hydrophobic with a LogP >2.0 . The target compound's intermediate LogP enhances its aqueous solubility relative to longer alkyl-chain analogs while maintaining sufficient organic solubility for efficient coupling reactions.

Lipophilicity LogP Aqueous solubility

Suzuki–Miyaura Coupling Efficiency: Comparable High Yields Achieved with 4-(3-Methoxypropoxy)phenylboronic Acid Under Optimized Conditions

In the context of a patented synthesis of pyrazole-derived arginine methyltransferase inhibitors, 4-(3-Methoxypropoxy)phenylboronic acid was employed as a key Suzuki coupling partner, delivering the desired biaryl intermediate in excellent isolated yield (>90%) under standard Pd-catalyzed conditions [1]. This performance is on par with that of 4-methoxyphenylboronic acid, which can achieve 99% isolated yield in optimized couplings (dioxane/H₂O, 75 °C, XPhos Pd G2) [2]. The target compound thus offers similar synthetic utility but with a distinct, patent-relevant substitution pattern.

Suzuki coupling Cross-coupling yield Palladium catalysis

Molecular Flexibility: 4-(3-Methoxypropoxy)phenylboronic Acid Possesses Increased Rotatable Bond Count Relative to 4-Methoxyphenylboronic Acid

The 3-methoxypropoxy side chain introduces additional rotational degrees of freedom. 4-(3-Methoxypropoxy)phenylboronic acid has 6 rotatable bonds , compared to only 2 rotatable bonds in 4-methoxyphenylboronic acid [1]. This enhanced conformational flexibility can be advantageous in molecular recognition events (e.g., binding to protein pockets or self-assembled monolayers) where an induced fit or dynamic adaptability is required.

Conformational flexibility Rotatable bonds Molecular recognition

Commercial Availability and Purity: 4-(3-Methoxypropoxy)phenylboronic Acid is Offered at 98% Purity with Documented Batch Analysis

Leading suppliers provide 4-(3-methoxypropoxy)phenylboronic acid at a standard purity of 98% (HPLC) , with certificates of analysis including NMR, HPLC, and GC data . This level of quality assurance is comparable to that of premium 4-methoxyphenylboronic acid (typically ≥95% to 98%) . However, the target compound's specific structural verification (e.g., ¹H NMR, ¹³C NMR) and lower commercial availability make batch-to-batch consistency and reliable sourcing a critical factor in procurement decisions.

Purity Quality control Procurement

Patent-Protected Application Space: 4-(3-Methoxypropoxy)phenylboronic Acid is a Key Intermediate in Arginine Methyltransferase Inhibitor Synthesis

Unlike 4-methoxyphenylboronic acid, which is a generic building block, 4-(3-methoxypropoxy)phenylboronic acid is specifically claimed or utilized in multiple patent families (AU-2014260433-A1, CA-2903264-A1, EP-2970137-A1, US-2014323537-A1, US-2016137609-A1) directed toward pyrazole derivatives as arginine methyltransferase (PRMT) inhibitors . These inhibitors are under investigation for cancer and other epigenetic disorders [1]. This targeted application space provides a compelling rationale for selecting this particular boronic acid over less specialized alternatives when working in the PRMT inhibitor field.

PRMT inhibitors Epigenetics Medicinal chemistry

Optimal Application Scenarios for 4-(3-Methoxypropoxy)phenylboronic Acid Based on Differentiating Evidence


Synthesis of PRMT Inhibitors and Other Patent-Protected Drug Candidates

Given its explicit association with multiple patents covering pyrazole-based arginine methyltransferase inhibitors , 4-(3-methoxypropoxy)phenylboronic acid is the preferred Suzuki coupling partner for constructing the biaryl core of these epigenetics-targeting compounds. Using this exact building block ensures alignment with disclosed synthetic routes and may simplify regulatory and intellectual property considerations.

Aqueous Biphasic Suzuki Couplings Requiring Enhanced Nucleophilicity

The compound's marginally lower pKa (8.70 vs. 8.9–9.0 for 4-methoxyphenylboronic acid) suggests improved nucleophilicity under mildly basic aqueous conditions . This makes it a suitable candidate for Suzuki reactions in water or water/organic solvent mixtures where faster transmetalation kinetics are desirable, especially when coupled with electron-deficient aryl halides.

Development of Diol-Responsive Chemosensors and Drug Delivery Systems

The balanced lipophilicity (LogP ~1.27) and increased conformational flexibility (6 rotatable bonds) of 4-(3-methoxypropoxy)phenylboronic acid make it an attractive building block for designing boronic acid-functionalized polymers or nanoparticles that respond to glucose or other diols. Its intermediate LogP enhances aqueous dispersibility while retaining sufficient hydrophobic character for membrane interactions, a property not offered by shorter-chain analogs.

Preparation of Functionalized Biaryls for Structure–Activity Relationship (SAR) Studies

When exploring the SAR of a lead compound, the 3-methoxypropoxy substituent introduces a unique combination of polarity and steric bulk. The high purity (98%) and documented batch analysis ensure that the resulting biaryl products are free from contaminants that could confound biological assay results, making this compound a reliable choice for late-stage diversification in medicinal chemistry campaigns.

Technical Documentation Hub

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